molecular formula C19H22N4O3 B612263 (S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one CAS No. 1260612-13-2

(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one

Cat. No.: B612263
CAS No.: 1260612-13-2
M. Wt: 354.4 g/mol
InChI Key: UAXHPOBBKRWJGA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SAR-260301 is a potent and selective inhibitor of the enzyme phosphoinositide 3-kinase beta (PI3Kβ). This compound has shown significant potential in the treatment of cancers, particularly those deficient in the phosphatase and tensin homolog (PTEN) protein. SAR-260301 is known for its high selectivity and oral bioavailability, making it a promising candidate for further research and development .

Scientific Research Applications

SAR-260301 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

SAR-260301, also known as “(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one”, is a potent and selective inhibitor of the Phosphoinositide 3-kinase beta (PI3Kβ) . PI3Kβ is the dominant isoform for PI3K activity in many phosphatase and tensin homolog (PTEN)-deficient tumor models .

Mode of Action

SAR-260301 acts as an ATP-competitive inhibitor, selectively inhibiting PI3Kβ lipid kinase activity . It shows moderate inhibitory activity against PI3Kδ and VPS34, but has no inhibitory activity against PI3Kγ .

Biochemical Pathways

The PI3K-AKT pathway, one of the most important signaling networks in cancer, is majorly affected by SAR-260301 . This compound blocks PI3K pathway signaling preferentially in PTEN-deficient cells .

Pharmacokinetics

In a first-in-human study, pharmacologically active concentrations of SAR-260301 were reached, but the compound was rapidly cleared . The effect of food on the pharmacokinetics of SAR-260301 was also evaluated, and it was found that food further decreased SAR-260301 exposure .

Result of Action

SAR-260301 demonstrates significant in vivo activity in a UACC-62 xenograft model in mice . It has moderate antitumor activity as a single agent and shows synergistic antitumor activity when combined with Vemurafenib (a BRAF inhibitor) or Selumetinib (a MEK inhibitor) in PTEN-deficient/BRAF-mutated human melanoma tumor models .

Action Environment

It’s worth noting that the compound’s pharmacokinetics, including its rapid clearance and decreased exposure with food, could be influenced by various environmental factors .

Biochemical Analysis

Biochemical Properties

SAR-260301 plays a crucial role in biochemical reactions by selectively inhibiting PI3Kβ. This inhibition is achieved through ATP-competitive binding, with an IC50 value of 23 nM . SAR-260301 interacts with several biomolecules, including PI3Kβ, PI3Kδ, and VPS34, though it shows a higher selectivity for PI3Kβ. The compound inhibits PI3Kβ lipid kinase activity, which is essential for the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule in the PI3K pathway . By inhibiting PI3Kβ, SAR-260301 effectively reduces the downstream signaling events mediated by this pathway, thereby impacting cellular functions such as growth and survival.

Cellular Effects

SAR-260301 exerts significant effects on various cell types and cellular processes. In PTEN-deficient cells, the compound preferentially inhibits the PI3K pathway, leading to reduced cell proliferation and survival . SAR-260301 has demonstrated moderate antitumor activity as a single agent and shows synergistic effects when combined with other inhibitors such as Vemurafenib (a BRAF inhibitor) or Selumetinib (a MEK inhibitor) in PTEN-deficient/BRAF-mutated melanoma models . The compound influences cell signaling pathways by inhibiting the phosphorylation of AKT, a downstream effector of PI3K, thereby affecting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of SAR-260301 involves its selective inhibition of PI3Kβ through ATP-competitive binding. This binding prevents the kinase from phosphorylating its substrates, thereby blocking the production of PIP3 . The inhibition of PIP3 production leads to a decrease in AKT phosphorylation, which in turn affects various downstream signaling pathways involved in cell growth, proliferation, and survival . SAR-260301’s selectivity for PI3Kβ over other isoforms such as PI3Kα, PI3Kγ, and PI3Kδ is attributed to its unique binding interactions with the ATP-binding pocket of PI3Kβ .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SAR-260301 have been observed to change over time. The compound demonstrates sustained inhibition of the PI3K pathway for several hours post-administration . In in vivo studies, SAR-260301 has shown significant antitumor activity in xenograft models, with tumor growth inhibition observed over a period of 15 days . The stability and degradation of SAR-260301 in laboratory settings have not been extensively documented, but its sustained pathway inhibition suggests a relatively stable profile.

Dosage Effects in Animal Models

The effects of SAR-260301 vary with different dosages in animal models. In mice, oral administration of SAR-260301 at a dose of 150 mg/kg resulted in significant tumor growth inhibition without signs of toxicity or body weight loss . Higher doses have been associated with dose-limiting toxicities such as pneumonitis and increased γ-glutamyltransferase levels . The compound’s efficacy and safety profile in animal models highlight its potential for therapeutic use, though careful dose optimization is necessary to minimize adverse effects.

Metabolic Pathways

SAR-260301 is involved in metabolic pathways related to the PI3K signaling cascade. By inhibiting PI3Kβ, the compound affects the production of PIP3 and subsequent activation of AKT . This inhibition disrupts various metabolic processes regulated by the PI3K-AKT pathway, including glucose metabolism, protein synthesis, and lipid metabolism . The compound’s impact on metabolic flux and metabolite levels is primarily mediated through its effects on PI3Kβ activity.

Transport and Distribution

The transport and distribution of SAR-260301 within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s oral bioavailability allows it to be effectively distributed throughout the body . In cellular contexts, SAR-260301 is likely transported via passive diffusion and possibly through active transport mechanisms involving specific transporters . The compound’s distribution within tissues and its accumulation in target cells contribute to its therapeutic efficacy.

Subcellular Localization

SAR-260301’s subcellular localization is primarily within the cytoplasm, where it interacts with PI3Kβ and other components of the PI3K pathway . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target kinase to exert its inhibitory effects. Post-translational modifications and targeting signals may play a role in directing SAR-260301 to specific cellular compartments, though detailed studies on its subcellular localization are limited .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SAR-260301 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of SAR-260301 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .

Chemical Reactions Analysis

Types of Reactions

SAR-260301 undergoes various chemical reactions, including:

    Oxidation: SAR-260301 can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert SAR-260301 to its reduced forms.

    Substitution: SAR-260301 can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    PI-103: A dual inhibitor of PI3K and mammalian target of rapamycin (mTOR).

    GDC-0941: A selective inhibitor of PI3Kα and PI3Kδ.

    BKM120: A pan-PI3K inhibitor with activity against multiple PI3K isoforms.

Uniqueness of SAR-260301

SAR-260301 stands out due to its high selectivity for PI3Kβ, making it particularly effective in targeting PTEN-deficient cancers. Unlike other inhibitors that target multiple PI3K isoforms, SAR-260301’s specificity reduces the risk of off-target effects and enhances its therapeutic potential .

Properties

IUPAC Name

2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,12-13H,6-11H2,1H3,(H,20,21,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXHPOBBKRWJGA-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260612-13-2
Record name SAR-260301
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260612132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SAR-260301
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33639WNC7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The product is prepared according to the procedure described in example 5, using 500 mg of sodium [4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate, 510 mg of 2-methyl-2,3-dihydro-1H-indole, and 487 mg of N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride in a mixture of 0.308 ml of pyridine and 8 ml of N,N-dimethylformamide. 400 mg of 2-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyrimidin-4(3H)-one are obtained in the form of a white powder, the characteristics of which are the following:
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Quantity
487 mg
Type
reactant
Reaction Step Three
Quantity
0.308 mL
Type
solvent
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-[2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyrimidin-4(3H)-one is prepared by following the procedure described in example 1e (step 4e) using 500 mg of sodium [4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate and 510 mg of 2-methyl-2,3-dihydro-1H-indole. 400 mg of 2-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyrimidin-4(3H)-one are obtained in the form of a white powder, the characteristics of which are the following:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one
Reactant of Route 4
(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one
Reactant of Route 5
(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.